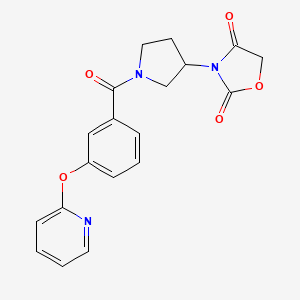

3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

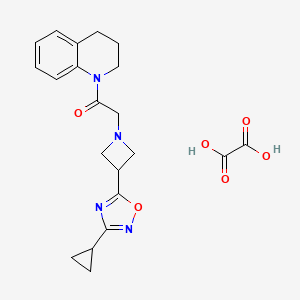

The compound “3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a benzoyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione group .

Molecular Structure Analysis

The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which is one of the most significant features of this type of compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring might influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Catalytic Applications

Oxazolidine derivatives have been explored for their catalytic properties. A study by Bikas et al. (2018) discusses the synthesis of a new 1,3-oxazolidine-based ligand and its copper(II) complexes, which show promising catalytic activity in the oxidation of benzyl alcohol to benzaldehydes, highlighting their potential as catalysts in organic synthesis (Bikas, Emami, Noshiranzadeh, Kozakiewicz, 2018).

Synthesis of Heterocycles

Rahmati and Khalesi (2012) describe a catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, showcasing the versatility of oxazolidine derivatives in facilitating the synthesis of complex heterocyclic compounds (Rahmati, Khalesi, 2012).

Biological Activities

Compounds with the oxazolidine motif have been evaluated for biological activities. Tang et al. (2011) discovered that 6-Benzoyl-3-hydroxypyrimidine-2,4-diones, possessing structural similarities to the compound , serve as dual inhibitors for HIV reverse transcriptase and integrase, indicating their potential as antiviral agents (Tang, Maddali, Dreis, Sham, Vince, Pommier, Wang, 2011).

Synthesis and Structural Analysis

The synthesis of novel spirocyclic pyrrolidine-thia(oxa)zolidinediones via an asymmetric 1,3-dipolar cycloaddition catalyzed by a chiral N,O-ligand/Cu(I) system is reported by Yang et al. (2015). This research highlights the synthetic utility of oxazolidine derivatives in constructing complex molecular architectures with potential pharmacological applications (Yang, Tang, He, Li, Yu, Deng, 2015).

Propriétés

IUPAC Name |

3-[1-(3-pyridin-2-yloxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c23-17-12-26-19(25)22(17)14-7-9-21(11-14)18(24)13-4-3-5-15(10-13)27-16-6-1-2-8-20-16/h1-6,8,10,14H,7,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDHHKNUQXEULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B2688635.png)

![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)

![1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2688641.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)

![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2688648.png)

![N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2688651.png)

![Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2688653.png)

![Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B2688656.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2688657.png)